

GSK503: A Technical Guide to its Application as an EZH2 Chemical Probe

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Compound of Interest

Compound Name: GSK503

Cat. No.: B607845

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Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). The resulting trimethylated H3K27 (H3K27me3) is a hallmark of transcriptionally silenced chromatin. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.

GSK503 is a potent and selective small molecule inhibitor of EZH2, serving as a valuable chemical probe to investigate the biological functions of EZH2 and its role in disease. This guide provides an in-depth overview of **GSK503**, including its biochemical and cellular activities, selectivity, and methodologies for its use in research and drug development.

Data Presentation

Biochemical and Cellular Activity of GSK503

Parameter	Value	Species/Cell Line	Notes
EZH2 Kiapp	3 - 27 nM	Human (Wild-type and mutant)	Potent inhibition of both wild-type and mutant forms of EZH2.
EZH1 Kiapp	636 nM	Human	Demonstrates over 200-fold selectivity for EZH2 over EZH1.
Selectivity	>4000-fold	Human	Highly selective against a panel of 20 other human methyltransferases.
Cellular H3K27me3 Reduction	Yes	Various cancer cell lines	Effectively reduces global H3K27me3 levels in a cellular context.
Inhibition of Cell Growth	Yes	Diffuse large B-cell lymphoma (DLBCL) and melanoma cell lines	Inhibits the proliferation of cancer cells dependent on EZH2 activity.

In Vivo Efficacy of GSK503

Animal Model	Dosage and Administration	Outcome
SUDHL4 and SUDHL6 human DLBCL xenografts in SCID mice	150 mg/kg, intraperitoneal (i.p.)	Inhibition of tumor growth.[1]
B16-F10 murine melanoma in C57Bl/6 mice	150 mg/kg, i.p.	Significant reduction in global H3K27me3 levels, inhibition of tumor growth, and abolishment of metastases.[1]
Lynch Syndrome mouse model	Preventive dose over 9 weeks	Reduced adenoma multiplicity and enhanced immune response.

Note: Specific pharmacokinetic parameters for **GSK503** in mice, such as Cmax, Tmax, half-life, and oral bioavailability, are not readily available in the public domain based on the conducted searches. Such data is crucial for designing and interpreting in vivo studies.

Experimental Protocols

Biochemical EZH2 Inhibition Assay (Adapted Protocol)

This protocol is adapted from established methods for measuring PRC2 activity.

- Reagents and Buffers:
 - Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, and RbAp48/47).
 - Histone H3 peptide (e.g., residues 21-44) or full-length histone H3 as substrate.
 - S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor.
 - Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 2.5 mM MgCl₂, 0.1% (v/v) Triton X-100, 1 mM DTT.
 - **GSK503** stock solution in DMSO.

- Procedure:
 - Prepare a serial dilution of **GSK503** in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
 - In a 96-well plate, combine the PRC2 complex, histone H3 substrate, and **GSK503** or DMSO (vehicle control).
 - Initiate the reaction by adding [3H]-SAM.
 - Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
 - Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
 - Transfer the reaction mixture to a filter plate and wash with 10% TCA to remove unincorporated [3H]-SAM.
 - Measure the incorporated radioactivity using a scintillation counter.
 - Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular H3K27me3 Quantification (AlphaLISA Protocol)

This protocol utilizes the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology for a high-throughput, no-wash cellular assay.

- Reagents and Materials:
 - AlphaLISA H3K27me3 Cellular Detection Kit.
 - Cells of interest (e.g., cancer cell line with high EZH2 expression).
 - **GSK503** stock solution in DMSO.
 - 384-well white cell culture plates.
 - Alpha-capable plate reader.

- Procedure:
 - Seed cells in a 384-well plate and allow them to adhere overnight.
 - Treat cells with a serial dilution of **GSK503** or DMSO (vehicle control) and incubate for the desired duration (e.g., 48-72 hours).
 - Lyse the cells according to the AlphaLISA kit instructions.
 - Add the AlphaLISA Acceptor beads conjugated with an anti-H3K27me3 antibody and a biotinylated anti-Histone H3 antibody to the cell lysate.
 - Incubate to allow for the formation of the antibody-histone complex.
 - Add Streptavidin-coated Donor beads.
 - Incubate in the dark to allow the Donor beads to bind to the biotinylated antibody.
 - Read the plate on an Alpha-capable plate reader at an excitation of 680 nm and emission of 615 nm.
 - Analyze the data to determine the concentration-dependent reduction in H3K27me3 levels and calculate the EC50.

Cell Viability Assay (Resazurin-based)

- Reagents and Materials:
 - Cells of interest.
 - Complete cell culture medium.
 - **GSK503** stock solution in DMSO.
 - Resazurin sodium salt solution.
 - 96-well clear-bottom black plates.
 - Fluorescence plate reader.

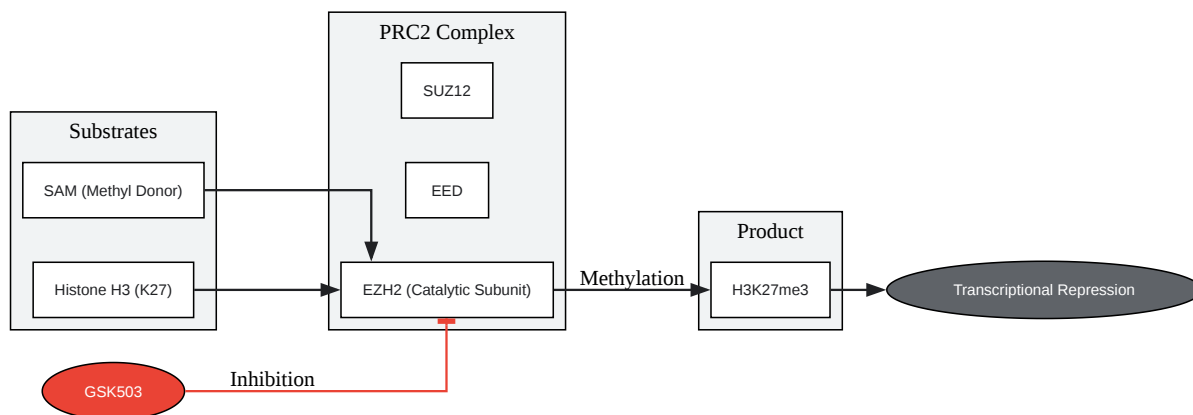
- Procedure:
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat cells with a serial dilution of **GSK503** or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
 - Add Resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.
 - Incubate for 2-4 hours at 37°C, protected from light.
 - Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
 - Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for H3K27me3

- Procedure:
 - Treat cells with **GSK503** as described in the cell viability assay.
 - Lyse the cells and extract total protein.
 - Determine protein concentration using a standard method (e.g., BCA assay).
 - Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.

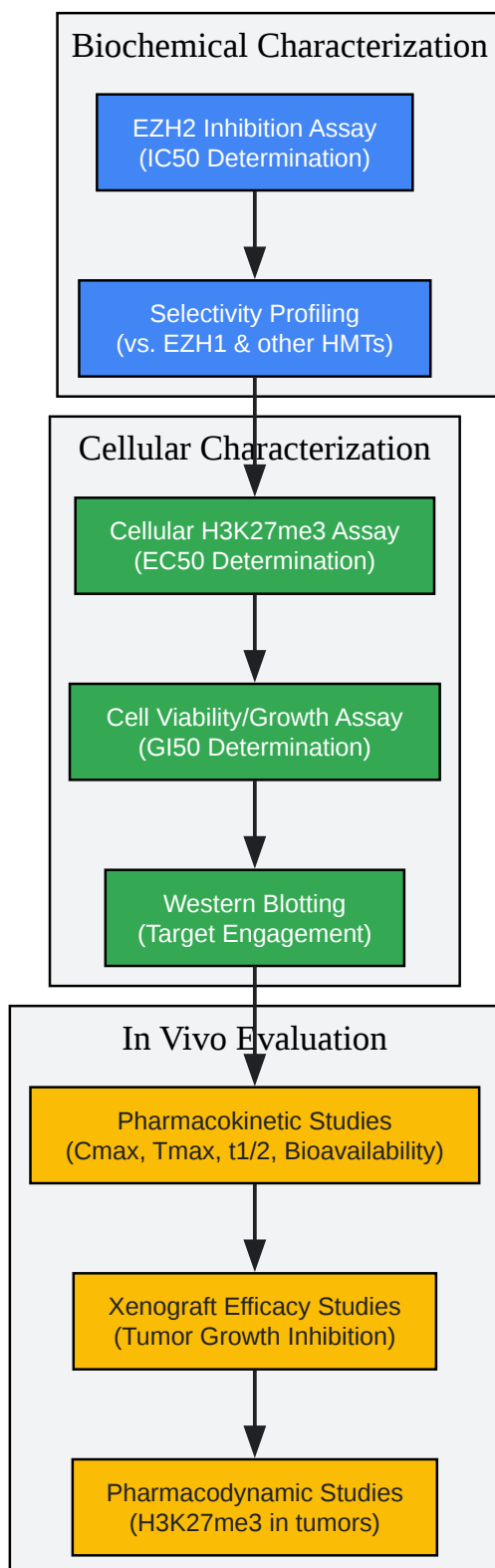
- Normalize the H3K27me3 signal to a loading control, such as total Histone H3.

Mandatory Visualization



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Mechanism of EZH2 inhibition by **GSK503**.



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Workflow for evaluating **GSK503** as an EZH2 probe.

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References

- 1. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
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